3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine
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Overview
Description
3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, substituted with a 2-methylphenyl group and a 4-pyridyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazine derivative, followed by its reaction with a pyrimidine derivative to form the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core. Subsequent substitution reactions introduce the 2-methylphenyl and 4-pyridyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with altered chemical properties .
Scientific Research Applications
3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with a similar pyrimidine core but different substituents.
[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives: Compounds with a similar triazolo-pyrimidine scaffold but varying substituents.
Uniqueness
3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13N7 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-(2-methylphenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-23-22-16(24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 |
InChI Key |
DSGPYEXNSSRPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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